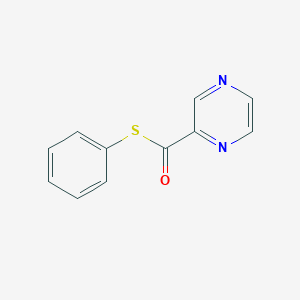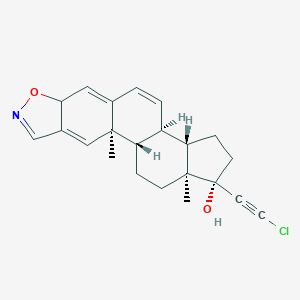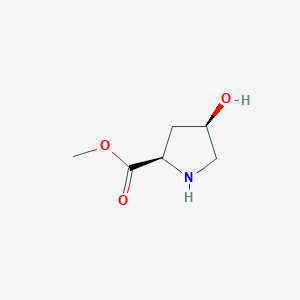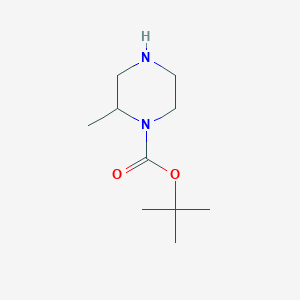
5-(1-Phenylethyl)salicylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Phenylethyl)salicylic acid, also known as PAS, is a synthetic derivative of salicylic acid. PAS has been extensively studied for its potential therapeutic applications due to its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 5-(1-Phenylethyl)salicylic acid involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. 5-(1-Phenylethyl)salicylic acid inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and chemokines. 5-(1-Phenylethyl)salicylic acid also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
5-(1-Phenylethyl)salicylic acid has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo models. 5-(1-Phenylethyl)salicylic acid has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 5-(1-Phenylethyl)salicylic acid has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1-Phenylethyl)salicylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, 5-(1-Phenylethyl)salicylic acid has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, 5-(1-Phenylethyl)salicylic acid has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for the study of 5-(1-Phenylethyl)salicylic acid. One potential direction is the development of 5-(1-Phenylethyl)salicylic acid analogs with improved solubility and efficacy. Another potential direction is the study of 5-(1-Phenylethyl)salicylic acid in clinical trials to establish its safety and efficacy in humans. Additionally, the potential use of 5-(1-Phenylethyl)salicylic acid in combination with other anti-inflammatory or anti-cancer agents should be explored. Finally, the potential use of 5-(1-Phenylethyl)salicylic acid as a diagnostic tool for inflammatory or cancerous conditions should be investigated.
Conclusion
In conclusion, 5-(1-Phenylethyl)salicylic acid is a synthetic derivative of salicylic acid that has been extensively studied for its potential therapeutic applications. 5-(1-Phenylethyl)salicylic acid exhibits anti-inflammatory and anti-cancer properties by inhibiting the NF-κB signaling pathway. 5-(1-Phenylethyl)salicylic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5-(1-Phenylethyl)salicylic acid, including the development of 5-(1-Phenylethyl)salicylic acid analogs, clinical trials, and the potential use in combination therapy or as a diagnostic tool.
Méthodes De Synthèse
The synthesis of 5-(1-Phenylethyl)salicylic acid involves the reaction of salicylic acid with 1-phenylethanol in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of 5-(1-Phenylethyl)salicylic acid. The yield of the reaction can be improved by using a higher concentration of the catalyst and optimizing the reaction conditions.
Applications De Recherche Scientifique
5-(1-Phenylethyl)salicylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-cancer properties. 5-(1-Phenylethyl)salicylic acid has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 5-(1-Phenylethyl)salicylic acid has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
114810-60-5 |
|---|---|
Nom du produit |
5-(1-Phenylethyl)salicylic acid |
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-hydroxy-5-(1-phenylethyl)benzoic acid |
InChI |
InChI=1S/C15H14O3/c1-10(11-5-3-2-4-6-11)12-7-8-14(16)13(9-12)15(17)18/h2-10,16H,1H3,(H,17,18) |
Clé InChI |
MSOVRVJXGBFBNF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)O |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)

![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)





